molecular formula C6H2Cl2FI B1410484 1,2-Dichloro-3-fluoro-5-iodobenzene CAS No. 1803827-04-4

1,2-Dichloro-3-fluoro-5-iodobenzene

Cat. No. B1410484
M. Wt: 290.89 g/mol
InChI Key: WLAXRVDARKRKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichloro-3-fluoro-5-iodobenzene is a compound with the molecular formula C6H2Cl2FI . It is a pale-yellow to yellow to brown solid or liquid .


Molecular Structure Analysis

The molecular structure of 1,2-Dichloro-3-fluoro-5-iodobenzene consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and one iodine atom . The exact positions of these substituents on the benzene ring are determined by the numbering of the compound according to IUPAC nomenclature .


Physical And Chemical Properties Analysis

1,2-Dichloro-3-fluoro-5-iodobenzene is a pale-yellow to yellow to brown solid or liquid . Its molecular formula is C6H2Cl2FI, and it has an average mass of 290.889 Da .

Scientific Research Applications

1. Synthesis and Application of Trifluoromethylpyridines

  • Summary of Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application: Various methods of synthesizing 2,3,5-DCTF have been reported . The synthesis involves the use of 2,3,5-trichloropyridine with KF in DMF .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

2. Synthesis of Fluorinated Pyridines

  • Summary of Application: Fluoropyridines are used in various fields due to their interesting and unusual physical, chemical, and biological properties .
  • Methods of Application: The synthesis of fluoropyridines involves various methods, including the Umemoto reaction and Balts-Schiemann reaction .
  • Results or Outcomes: Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

properties

IUPAC Name

1,2-dichloro-3-fluoro-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FI/c7-4-1-3(10)2-5(9)6(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAXRVDARKRKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-3-fluoro-5-iodobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dichloro-3-fluoro-5-iodobenzene
Reactant of Route 2
Reactant of Route 2
1,2-Dichloro-3-fluoro-5-iodobenzene
Reactant of Route 3
Reactant of Route 3
1,2-Dichloro-3-fluoro-5-iodobenzene
Reactant of Route 4
Reactant of Route 4
1,2-Dichloro-3-fluoro-5-iodobenzene
Reactant of Route 5
1,2-Dichloro-3-fluoro-5-iodobenzene
Reactant of Route 6
Reactant of Route 6
1,2-Dichloro-3-fluoro-5-iodobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.